molecular formula C12H18BrNO2 B1272764 (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine CAS No. 352436-21-6

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine

Cat. No. B1272764
CAS RN: 352436-21-6
M. Wt: 288.18 g/mol
InChI Key: XOIGPIHILBZHIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” may vary.


Molecular Structure Analysis

The molecular structure of “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” is defined by its molecular formula, C12H18BrNO2. Detailed structural analysis would require more specific data such as 3D molecular models or X-ray crystallography studies.


Chemical Reactions Analysis

The chemical reactions involving “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” can include free radical reactions, nucleophilic substitution, and oxidation . The exact reactions would depend on the conditions and reagents used.

Scientific Research Applications

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its benzylic position is particularly reactive due to the presence of a bromine atom, which can undergo various substitution reactions to introduce different functional groups . This reactivity can be harnessed in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be modified to create new drug candidates. The methoxy groups may influence the lipophilicity of the molecule, affecting its ability to cross cell membranes and potentially altering its pharmacokinetic properties .

Material Science

The amine group in the compound can be used to bind to certain substrates or to form polymers with specific properties. For instance, it could be utilized in the creation of novel coatings or adhesives that require a balance of hydrophobic and hydrophilic properties .

Catalysis

The compound could act as a ligand for transition metals, forming complexes that are useful in catalysis. Such complexes might be applied in various chemical reactions, including those that are important for environmental sustainability, like the reduction of carbon dioxide .

Analytical Chemistry

Derivatives of this compound could be developed as analytical reagents. For example, they could be used in chromatography to help separate and identify other compounds based on their interactions with the methoxy and amine functional groups .

Biochemistry

In biochemistry, the compound could be tagged with fluorescent groups or isotopes to study biological processes. It might be used to trace the pathways of metabolic reactions or to investigate the binding interactions within cellular structures .

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGPIHILBZHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386149
Record name STK232600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine

CAS RN

352436-21-6
Record name STK232600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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